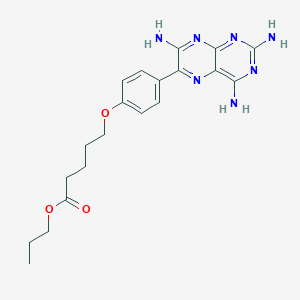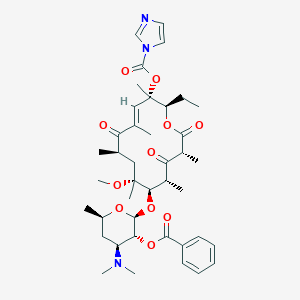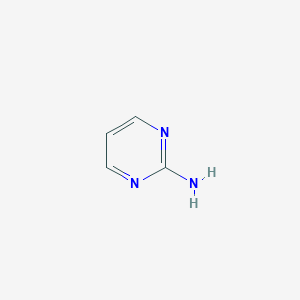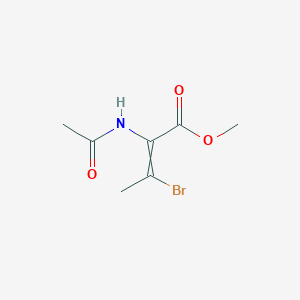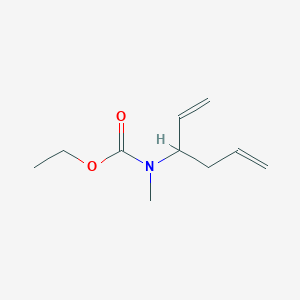
ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate, also known as carbaryl, is a widely used insecticide and pesticide. It is a white crystalline solid that is soluble in water, and it is used to control a variety of pests in agriculture, forestry, and horticulture. Carbaryl is a member of the carbamate family of insecticides, which work by inhibiting the activity of the enzyme acetylcholinesterase in the nervous system of insects.
Mecanismo De Acción
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase in the nervous system of insects. This leads to an accumulation of the neurotransmitter acetylcholine, which causes overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Efectos Bioquímicos Y Fisiológicos
Carbaryl has been shown to have both acute and chronic effects on non-target organisms, including humans. Acute effects can include headaches, dizziness, and nausea, while chronic effects can include neurological damage and cancer. Carbaryl has also been shown to be toxic to aquatic organisms, including fish and invertebrates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbaryl is widely used in laboratory experiments to study the effects of insecticides and pesticides on non-target organisms. Its effectiveness against a wide range of pests makes it a useful tool for researchers. However, its toxicity to non-target organisms means that it must be used with caution in laboratory experiments.
Direcciones Futuras
There are several areas of research that could benefit from further study of ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate. One area of interest is the development of new insecticides and pesticides that are less toxic to non-target organisms. Another area of interest is the development of new methods for controlling pests that are resistant to ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate and other insecticides. Finally, there is a need for further research into the long-term effects of ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate exposure on human health and the environment.
Métodos De Síntesis
Carbaryl can be synthesized by reacting methyl isocyanate with 1,5-hexadiene in the presence of an acid catalyst. The resulting product is then treated with ethyl alcohol to form ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate.
Aplicaciones Científicas De Investigación
Carbaryl has been extensively studied for its effectiveness as an insecticide and pesticide. It has been shown to be effective against a wide range of pests, including aphids, mites, and beetles. It is also used to control pests in stored grain and in public health applications, such as controlling mosquitoes that carry diseases like malaria and dengue fever.
Propiedades
Número CAS |
171860-18-7 |
|---|---|
Nombre del producto |
ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate |
Fórmula molecular |
C10H17NO2 |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate |
InChI |
InChI=1S/C10H17NO2/c1-5-8-9(6-2)11(4)10(12)13-7-3/h5-6,9H,1-2,7-8H2,3-4H3 |
Clave InChI |
PRRLGIKSLYDAQF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(C)C(CC=C)C=C |
SMILES canónico |
CCOC(=O)N(C)C(CC=C)C=C |
Sinónimos |
Carbamic acid, (1-ethenyl-3-butenyl)methyl-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



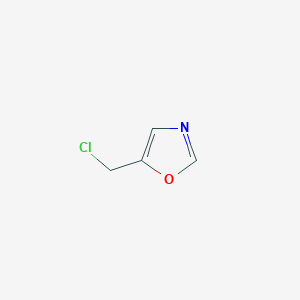
![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)
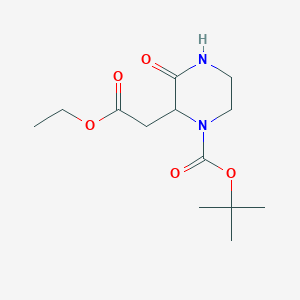
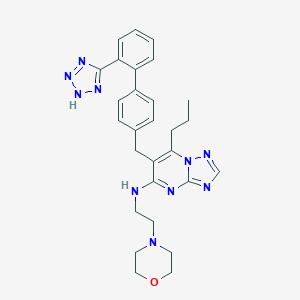

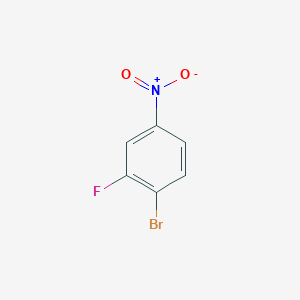
![Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B69300.png)
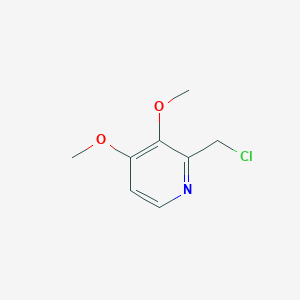
![3-Pyridazinamine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B69310.png)
